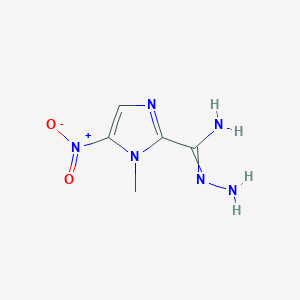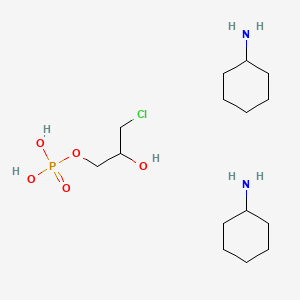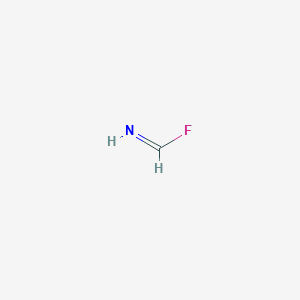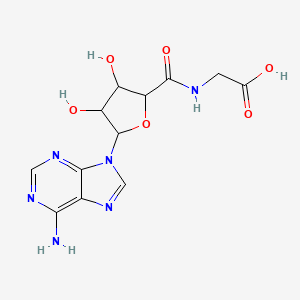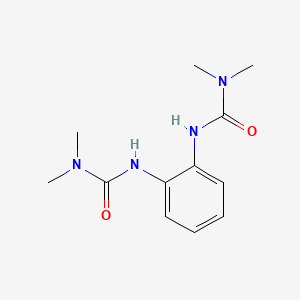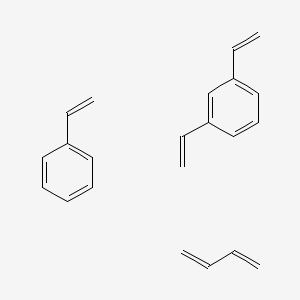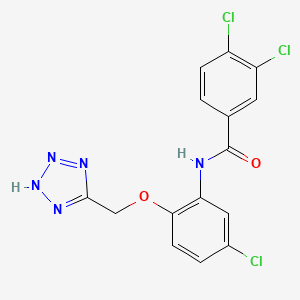
3,4-Dichloro-N-(5-chloro-2-(1H-tetrazol-5-ylmethoxy)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-N-(5-chloro-2-(1H-tetrazol-5-ylmethoxy)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro and tetrazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(5-chloro-2-(1H-tetrazol-5-ylmethoxy)phenyl)benzamide typically involves multiple steps. One common route starts with the preparation of 3,4-dichlorobenzoyl chloride, which is then reacted with 5-chloro-2-(1H-tetrazol-5-ylmethoxy)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at a temperature range of 0-25°C. The resulting product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-N-(5-chloro-2-(1H-tetrazol-5-ylmethoxy)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis will produce the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
3,4-Dichloro-N-(5-chloro-2-(1H-tetrazol-5-ylmethoxy)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-N-(5-chloro-2-(1H-tetrazol-5-ylmethoxy)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with active sites of enzymes. Additionally, the dichloro substitution enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichloro-N-(2-propynyl)benzamide
- 3,4-Dichloro-N-(2-methoxyphenyl)benzamide
- 3,4-Dichloro-N-(4-nitrophenyl)benzamide
Uniqueness
3,4-Dichloro-N-(5-chloro-2-(1H-tetrazol-5-ylmethoxy)phenyl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it more versatile in its applications compared to other similar compounds that lack this functional group.
Propriétés
Numéro CAS |
35422-09-4 |
|---|---|
Formule moléculaire |
C15H10Cl3N5O2 |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
3,4-dichloro-N-[5-chloro-2-(2H-tetrazol-5-ylmethoxy)phenyl]benzamide |
InChI |
InChI=1S/C15H10Cl3N5O2/c16-9-2-4-13(25-7-14-20-22-23-21-14)12(6-9)19-15(24)8-1-3-10(17)11(18)5-8/h1-6H,7H2,(H,19,24)(H,20,21,22,23) |
Clé InChI |
NKSZLYARHGKQJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)NC2=C(C=CC(=C2)Cl)OCC3=NNN=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


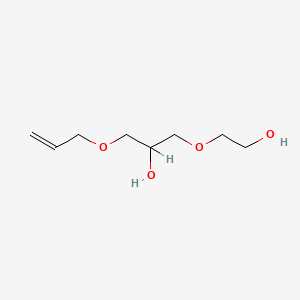
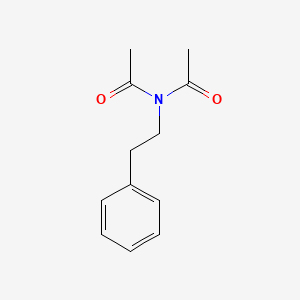
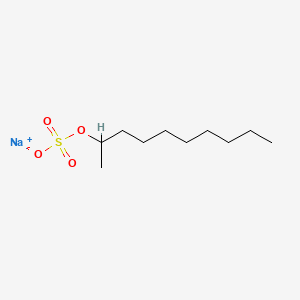

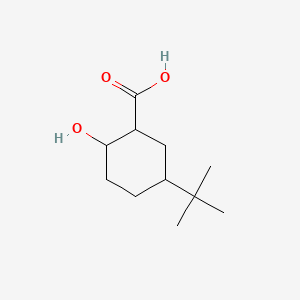
![2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane](/img/structure/B14682622.png)
